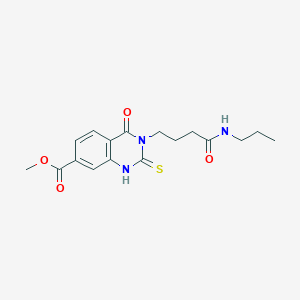

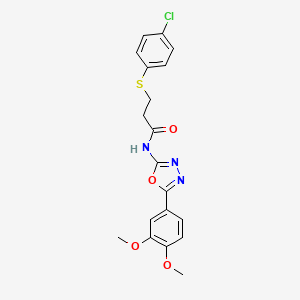

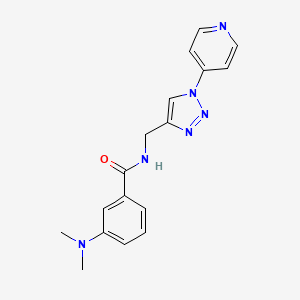

![molecular formula C16H12N2O3S B2552797 5-{2-シアノ-2-[(4-メチルフェニル)カルバモイル]エチル-1-エン-1-イル}チオフェン-3-カルボン酸 CAS No. 1798420-48-0](/img/structure/B2552797.png)

5-{2-シアノ-2-[(4-メチルフェニル)カルバモイル]エチル-1-エン-1-イル}チオフェン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.34. The purity is usually 95%.

BenchChem offers high-quality 5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ピナコールボロン酸エステル: これらの化合物は有機合成において貴重な構成ブロックとして役立ちます。アルキルボロン酸エステルの脱ホウ素化の機能化プロトコルは確立されていますが、プロト脱ホウ素化はあまり調査されていません。 最近の研究では、ラジカルアプローチを用いた1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ホウ素化が報告されています 。この進歩は、ホウ素含有化合物を含む合成変換の可能性を広げています。

- ピナコールボロン酸エステルの触媒的プロト脱ホウ素化により、アルケンの形式的な反マルコフニコフヒドロメチル化が可能になります。この変換は以前は知られていませんでしたが、有機合成において貴重です。 研究者は、プロト脱ホウ素化とマテソン-CH₂-ホモログ化を組み合わせることで、このヒドロメチル化シーケンスを達成し、(−)-Δ8-THCやコレステロールなどの複雑な分子の合成におけるその有用性を示しました .

- 同じプロト脱ホウ素化戦略が、δ-®-コニセインとインドリジジン209Bの形式的合成に使用されました。これらの天然物は複雑な構造と生物学的意義を持っています。 ピナコールボロン酸エステルからホウ素部分を選択的に除去できることは、効率的な合成に役立ちます .

- 強力なクロスカップリング反応である鈴木-宮浦カップリングは、有機ホウ素化合物に依存しています。ピナコールボロン酸エステルはこのプロセスで重要な役割を果たします。それらはアリールまたはビニルハライドとカップリングパートナーとして機能し、C-C結合の形成につながります。 このアプリケーションは、医薬品化学、材料科学、および農薬に幅広い影響を与えています .

- ピナコールボロン酸エステルはベンチで安定しており、精製が容易で、市販されています。その安定性により、ホウ素部分が生成物に残る化学変換に魅力的です。 研究者は、ホモログ化、結合クロスカップリング、ラジカル-極性クロスオーバー反応などのさまざまな反応のためにこの安定性を活用してきました .

- ボランは効率的にプロト脱ホウ素化を受けますが、活性化されていないアルキルボロン酸エステルは通常そうではありません。最近の研究では、このギャップに対処し、3°アルキルボロン酸エステルの還元を探求してきました。 アガワルとその同僚は、活性化されたベンジル基質に適用可能な方法を開発し、プロト脱ホウ素化の範囲を拡大しました .

触媒と有機合成

アルケンのヒドロメチル化

天然物の全合成

ホウ素化学と鈴木-宮浦カップリング

化学変換のための安定な構成ブロック

活性化されていないアルキルボロン酸エステルの困難なプロト脱ホウ素化

要約すると、5-{2-シアノ-2-[(4-メチルフェニル)カルバモイル]エチル-1-エン-1-イル}チオフェン-3-カルボン酸は、有機合成、触媒、および複雑な分子の全合成の分野に大きく貢献しています。 そのユニークな特性により、化学者や研究者にとって魅力的な研究対象となっています 。 🌟

特性

IUPAC Name |

5-[2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-10-2-4-13(5-3-10)18-15(19)11(8-17)6-14-7-12(9-22-14)16(20)21/h2-7,9H,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJJMQHDHYWNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CS2)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

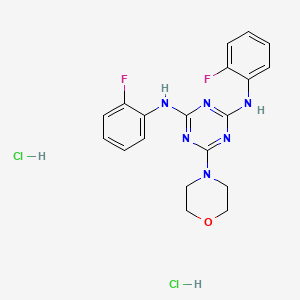

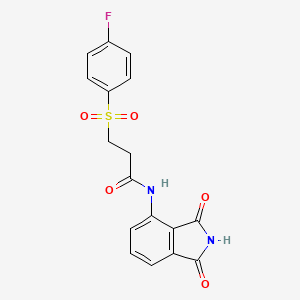

![2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2552718.png)

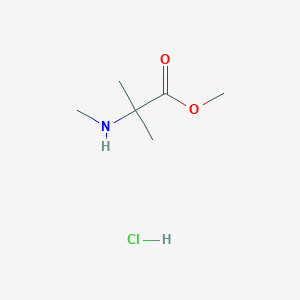

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

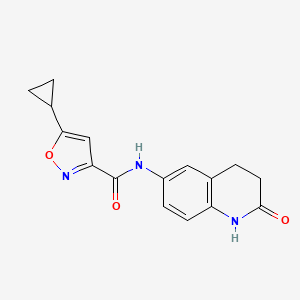

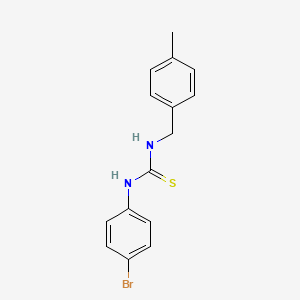

![4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2552726.png)

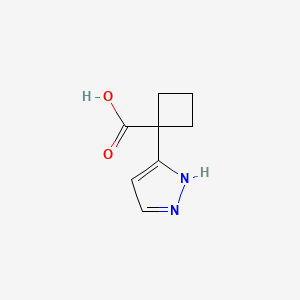

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)